molecular formula C6H4ClN5 B1463559 2-chloro-3-(1H-tetrazol-5-yl)pyridine CAS No. 899808-67-4

2-chloro-3-(1H-tetrazol-5-yl)pyridine

Cat. No. B1463559
M. Wt: 181.58 g/mol
InChI Key: LXRGBTMGHYWGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-3-(1H-tetrazol-5-yl)pyridine” is a chemical compound with the molecular formula C6H4ClN5 . It has a molecular weight of 181.58200 . The compound is also known by other synonyms such as "Pyridine, 2-chloro-3-(2H-tetrazol-5-yl)" .


Synthesis Analysis

The synthesis of “2-chloro-3-(1H-tetrazol-5-yl)pyridine” and its derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A significant number of scientific papers deal with p-cymene ruthenium complexes based on the chelating N–N ligands and particularly 2-pyridine-azoles .


Molecular Structure Analysis

The molecular structure of “2-chloro-3-(1H-tetrazol-5-yl)pyridine” consists of a pyridine ring substituted with a chlorine atom at the 2nd position and a tetrazole ring at the 3rd position . The exact mass of the molecule is 181.01600 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Chloro-3-(1H-tetrazol-5-yl)pyridine and its derivatives have been explored for their potential in pharmaceutical applications. For instance, a study focused on synthesizing novel Schiff’s bases from 2-(1H-tetrazol-5-yl) pyridine derivatives, evaluating their antitubercular activity against Mycobacterium Tuberculosis (Mohite et al., 2021). Another study synthesized 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, examining its structure through various spectroscopic methods, showcasing its potential in chemical research (Ershov et al., 2023).

Photochemistry and Material Science

In material science and photochemistry, 2-Chloro-3-(1H-tetrazol-5-yl)pyridine plays a crucial role. For example, a study revealed that conformers of this compound undergo photolysis at cryogenic temperatures, providing insights into carbon-to-nitrogen rearrangement processes (Pagacz-Kostrzewa et al., 2011).

Coordination Chemistry and Molecular Structures

This compound is significant in coordination chemistry, forming complexes with various metals. Research on copper, cobalt, and iron complexes with isomeric pyridyl-tetrazole ligands revealed interesting coordination reactions and molecular structures (Bond et al., 2012). Similarly, copper complexes of pyridyl–tetrazole ligands were synthesized, and their DNA-binding and antioxidant properties were investigated (Kasi Reddy et al., 2016).

Spectroscopy and Quantum Chemistry

The compound's utility extends to spectroscopy and quantum chemistry. A study involving the synthesis and crystal structure analysis of related compounds provided valuable data for computational studies and thermodynamic properties (Shen et al., 2012).

Photoluminescent Materials

2-Chloro-3-(1H-tetrazol-5-yl)pyridine derivatives have been used to develop photoluminescent materials. For example, novel, highly photoluminescent Eu(III) and Tb(III) tetrazolate-2-pyridine-1-oxide complexes were synthesized, showing potential for optical materials (Pietraszkiewicz et al., 2012).

Biological and Medicinal Chemistry

The compound is also relevant in biological and medicinal chemistry. Copper(II) complexes derived from this compound showed promising DNA binding/cleavage activity and potential cytotoxic studies against cancer cells (Mustafa et al., 2015).

properties

IUPAC Name

2-chloro-3-(2H-tetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5/c7-5-4(2-1-3-8-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRGBTMGHYWGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3-(1H-tetrazol-5-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-3-(1H-tetrazol-5-yl)pyridine
Reactant of Route 2
2-chloro-3-(1H-tetrazol-5-yl)pyridine
Reactant of Route 3
2-chloro-3-(1H-tetrazol-5-yl)pyridine
Reactant of Route 4
2-chloro-3-(1H-tetrazol-5-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-chloro-3-(1H-tetrazol-5-yl)pyridine
Reactant of Route 6
2-chloro-3-(1H-tetrazol-5-yl)pyridine

Citations

For This Compound
2
Citations
BL Wang, HW Zhu, Y Ma, LX Xiong, YQ Li… - Journal of agricultural …, 2013 - ACS Publications
Anthranilic diamides are one of the most important classes of modern agricultural insecticides. To discover new structure-modified compounds with high activity, series of novel carbonyl …
Number of citations: 131 pubs.acs.org
CKR Reddivari, SR Devineni… - European Journal of …, 2017 - eurjchem.com
A series of 5-substituted and 1,5-disubstituted tetrazoles were synthesized in high yields from various biologically active substituted nitriles with sodium azide under heterogeneous …
Number of citations: 7 www.eurjchem.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.